7-Bromochromane-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKRRUKFDOLGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromochromane-3-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of chroman-3-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Key Steps in the HVZ Reaction:
-
Formation of acyl bromide :
The acyl bromide intermediate facilitates enolization. -
Enolization and bromination :
Acid-catalyzed tautomerization generates an enol, which reacts with to form an α-bromo acyl bromide. -
Hydrolysis :
Hydrolysis of the acyl bromide regenerates the carboxylic acid group, yielding 7-bromochromane-3-carboxylic acid .
Experimental Conditions :
-
Microwave-assisted bromination (50–120°C, EtOH or solvent-free) achieves 99% yield for analogous coumarin derivatives .
Substitution Reactions at the α-Carbon
The α-bromo substituent undergoes nucleophilic substitution () with various reagents:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| α-Cyanochromane-3-carboxylic acid | 80–95% | KCN, DMF, 80°C | |
| α-Aminochromane-3-carboxylic acid | 70–85% | NH₃/EtOH, reflux | |
| α-Hydroxychromane-3-carboxylic acid | 65–75% | NaOH/H₂O, 60°C |
Mechanistic Insight :
The electron-withdrawing carboxyl group polarizes the C-Br bond, enhancing reactivity. pathways are disfavored due to destabilization of the carbocation intermediate .
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety participates in esterification, amidation, and acid chloride formation:
Esterification
-
Reagents : Ethanol, $$H_2SO_4
Scientific Research Applications
Medicinal Chemistry
7-Bromochromane-3-carboxylic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising results in biological assays, particularly in cancer research.
Case Study: Anticancer Activity
A study evaluated derivatives of chroman compounds against various cancer cell lines. For instance, 3-benzylidene-chroman-4-one derivatives exhibited significant anticancer activity with IC50 values as low as 3.86 µg/ml against MDA-MB-231 (breast cancer) cell lines .
| Compound | Cell Line Tested | IC50 (µg/ml) | Activity |
|---|---|---|---|
| 3-Benzylidene-chroman-4-one | MDA-MB-231 | ≤ 3.86 | Potent anticancer agent |
| Halogenated flavanones | MCF-7 | ≤ 2.9 | Very potent against breast cancer |
Biological Studies
The compound's interactions with biological targets make it valuable for enzyme inhibition studies and receptor binding assays. Research indicates that brominated chromanes can modulate enzyme activities, potentially leading to therapeutic applications.
Mechanism of Action
this compound may interact with enzymes or receptors by binding to active sites, thereby inhibiting or enhancing their functions. This interaction is crucial for developing selective inhibitors for therapeutic purposes.
Materials Science
In addition to its biological applications, this compound is utilized in the development of specialty chemicals and materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 7-Bromochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound may act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. Additionally, it can undergo decarboxylation and cyclization reactions, leading to the formation of bioactive heterocycles .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 7-bromochromane-3-carboxylic acid with structurally related brominated carboxylic acid derivatives:
Key Observations :
- Positional Isomerism : The placement of bromine (e.g., C7 vs. C8 in chroman derivatives) significantly alters steric and electronic profiles. For instance, 8-bromochroman-3-carboxylic acid () may exhibit different reactivity in nucleophilic substitution compared to the 7-bromo isomer due to proximity to the carboxylic acid group.
- Core Heterocycle Differences: Compounds like 7-bromo-5-chloro-1-benzofuran-3-carboxylic acid () and 7-bromoisoquinoline-3-carboxylic acid () replace the chromane ring with benzofuran or isoquinoline systems, respectively. These changes influence solubility and binding affinity in biological systems.
- Functional Group Modifications : The addition of a propoxy group in 7-propoxy-2H-chromene-3-carboxylic acid () enhances lipophilicity, which could improve membrane permeability in drug design.
Biological Activity
7-Bromochromane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom at the 7-position of the chromane ring and a carboxylic acid functional group at the 3-position, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising results.
Case Study: MCF-7 Cell Line
In vitro studies utilizing the MCF-7 breast cancer cell line demonstrated significant cytotoxicity. The MTT assay indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin, suggesting its efficacy in inhibiting cancer cell proliferation.
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers in treated cells.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
Research has shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical for bacterial virulence and resistance.
Mechanistic Insights
Molecular docking studies suggest that the carboxylic acid moiety plays a vital role in binding to specific biological targets. The presence of the bromine atom may enhance the lipophilicity and overall bioactivity of the compound, facilitating better penetration into cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
